6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS No.: 868970-27-8
Cat. No.: VC5046818
Molecular Formula: C17H12FN5S
Molecular Weight: 337.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868970-27-8 |
|---|---|
| Molecular Formula | C17H12FN5S |
| Molecular Weight | 337.38 |
| IUPAC Name | 6-[(2-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C17H12FN5S/c18-14-4-2-1-3-13(14)11-24-16-6-5-15-20-21-17(23(15)22-16)12-7-9-19-10-8-12/h1-10H,11H2 |
| Standard InChI Key | HYVISIXXQJZNRI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)F |
Introduction
Synthesis and Characterization
The synthesis of such compounds often involves multi-step reactions, including:
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Step 1: Formation of the triazolopyridazine core through condensation reactions.
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Step 2: Introduction of the fluorobenzylthio group via nucleophilic substitution or cross-coupling reactions.
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Step 3: Attachment of the pyridin-4-yl group, potentially through palladium-catalyzed coupling reactions.
Characterization typically involves spectroscopic methods like NMR and mass spectrometry to confirm the structure.
Biological Activity
While specific biological activity data for 6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)- triazolo[4,3-b]pyridazine is not available, related compounds have shown promising activities:
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Antiproliferative Activity: Some triazolopyridazines exhibit antiproliferative effects against cancer cell lines, as seen in studies involving similar scaffolds .
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Kinase Inhibition: The presence of a pyridin-4-yl group might suggest potential kinase inhibitory activity, given the role of pyridine derivatives in kinase inhibition .
Data Table: Example of Related Compounds
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